molecular formula C13H11Cl2NO B1601594 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-31-0

1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1601594
CAS RN: 65619-31-0
M. Wt: 268.13 g/mol
InChI Key: OUKRPSQXZBCMEC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yields, and purification methods.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and stability.


Safety And Hazards

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Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRPSQXZBCMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503809
Record name 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carbonitrile

CAS RN

65619-31-0
Record name 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile
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1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile
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1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 6
1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

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